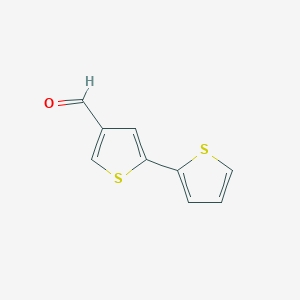
5-(Thiophen-2-YL)thiophene-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Thiophen-2-YL)thiophene-3-carbaldehyde is a heterocyclic compound that features a thiophene ring system Thiophene is a five-membered ring containing one sulfur atom, and it is known for its aromatic properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Thiophen-2-YL)thiophene-3-carbaldehyde typically involves the cyclization of suitable precursors. One common method is the cycloaddition of 1,4-dithiane-2,5-diol with ynals, which produces 2-substituted thiophene 3-carbaldehyde in good to excellent yields . Another approach involves the condensation reactions such as the Gewald reaction, which is a condensation between sulfur, an α-methylene carbonyl compound, and an α-cyano ester .
Industrial Production Methods
Industrial production methods for thiophene derivatives often involve large-scale cyclization reactions under controlled conditions. The use of catalysts and optimized reaction parameters ensures high yields and purity of the final product. Specific details on the industrial production of this compound are not widely documented, but they likely follow similar principles to those used in laboratory synthesis.
Chemical Reactions Analysis
Types of Reactions
5-(Thiophen-2-YL)thiophene-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogenation can be achieved using halogens like bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: Thiophene-3-carboxylic acid.
Reduction: Thiophene-3-methanol.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
5-(Thiophen-2-YL)thiophene-3-carbaldehyde has several applications in scientific research:
Organic Electronics: It is used in the development of organic semiconductors and organic light-emitting diodes (OLEDs).
Medicinal Chemistry: Thiophene derivatives have shown potential as anticancer, anti-inflammatory, and antimicrobial agents.
Materials Science: It is utilized in the fabrication of organic field-effect transistors (OFETs) and other advanced materials.
Mechanism of Action
The mechanism of action of 5-(Thiophen-2-YL)thiophene-3-carbaldehyde depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, leading to therapeutic effects. For example, thiophene derivatives have been shown to inhibit kinases and other enzymes involved in disease pathways .
Comparison with Similar Compounds
Similar Compounds
- Thiophene-2-carbaldehyde
- Thiophene-3-carbaldehyde
- 5-Bromo-2-thiophenecarboxaldehyde
Uniqueness
5-(Thiophen-2-YL)thiophene-3-carbaldehyde is unique due to its dual thiophene ring system, which can enhance its electronic properties and reactivity compared to simpler thiophene derivatives . This makes it particularly valuable in applications requiring high-performance materials.
Properties
Molecular Formula |
C9H6OS2 |
|---|---|
Molecular Weight |
194.3 g/mol |
IUPAC Name |
5-thiophen-2-ylthiophene-3-carbaldehyde |
InChI |
InChI=1S/C9H6OS2/c10-5-7-4-9(12-6-7)8-2-1-3-11-8/h1-6H |
InChI Key |
RWZBNAHSGYWZLY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C2=CC(=CS2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



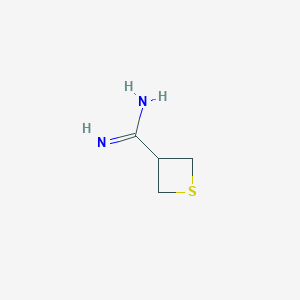
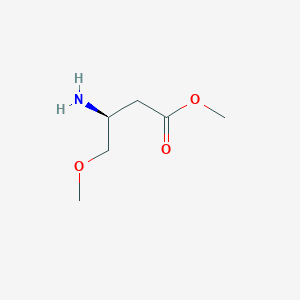
![(1S,3s)-3-[(methylcarbamoyl)oxy]-1-(3-methylphenyl)cyclobutane-1-carboxylic acid](/img/structure/B13203316.png)
methanol](/img/structure/B13203319.png)
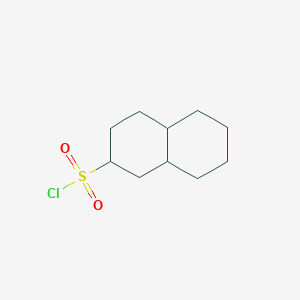
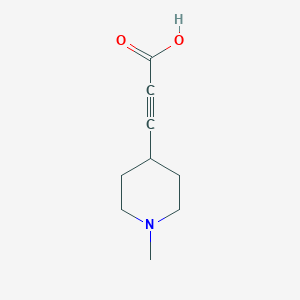
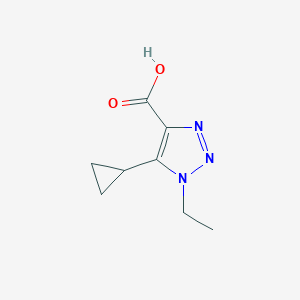


![8-(Oxan-4-yl)-8-azabicyclo[3.2.1]octan-3-amine](/img/structure/B13203345.png)

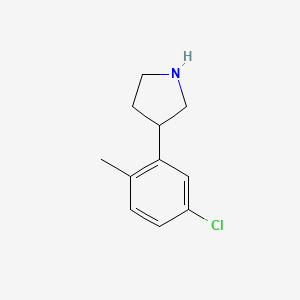
![1-Butanone, 1-[4-(3-azetidinyl)-1-piperazinyl]-](/img/structure/B13203359.png)
